molecular formula C15H12Br2N2OS B2469399 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide CAS No. 37654-62-9

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide

Cat. No.: B2469399
CAS No.: 37654-62-9
M. Wt: 428.14
InChI Key: XLKCCWMHUJMPDK-UHFFFAOYSA-N
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Description

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a thioether linkage, and a bromophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS.BrH/c16-11-7-5-10(6-8-11)14(19)9-20-15-17-12-3-1-2-4-13(12)18-15;/h1-8H,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKCCWMHUJMPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Benzimidazole Thiol Precursor Synthesis

The foundational step involves preparing 2-mercapto-1H-benzo[d]imidazole through:
Route A :

  • Reactants : o-Phenylenediamine (6.48 g) + Thiourea (4.56 g)
  • Conditions : HCl (6N, 40 mL), reflux 6h
  • Yield : 71% after recrystallization (ethanol/water)
  • Key Data :
    • $$ ^1H $$ NMR (DMSO-d6): δ 12.85 (s, 1H, SH), 7.45-7.12 (m, 4H, Ar-H)
    • Purification: Silica chromatography (EtOAc/hexane 1:2)

Route B :

  • Reactants : 2-Aminobenzimidazole (1.33 g) + Lawesson's reagent (2.02 g)
  • Conditions : THF, 65°C, 8h
  • Yield : 82%
  • Advantage : Avoids strong acid media

Bromophenyl Ethanone Intermediate

Friedel-Crafts Acylation
  • Procedure :
    • Bromobenzene (15.7 g) + Acetyl chloride (7.85 g)
    • Catalyst: AlCl3 (22.5 g), DCM, 0°C → RT, 12h
  • Yield : 1-(4-bromophenyl)ethanone (64%)
  • Characterization :
    • $$ ^{13}C $$ NMR: 196.8 ppm (C=O), 131.2 ppm (C-Br)
α-Bromination
  • Reactants : 1-(4-bromophenyl)ethanone (10 g) + Br2 (5.2 mL)
  • Conditions : HBr (48%, 20 mL), 50°C, 3h
  • Yield : 2-bromo-1-(4-bromophenyl)ethanone (89%)
  • Critical Note : Excess Br2 leads to dibromination (controlled via TLC)

Thioether Coupling Methodologies

Nucleophilic Substitution (Two-Step)

Parameter Details
Step 1 2-Mercaptobenzimidazole (2.1 g) + K2CO3 (3.8 g) in DMF, 0°C
Step 2 Add 2-bromo-1-(4-bromophenyl)ethanone (3.9 g), 80°C, 8h
Workup Pour into ice/H2O, extract with EtOAc (3×50 mL)
Purification Column chromatography (DCM/MeOH 95:5)
Yield 68%

Mechanistic Insight :

  • Thiolate ion attacks α-carbon of bromoethanone
  • Steric hindrance from 4-bromo group necessitates polar aprotic solvents

One-Pot Thioetherification

Optimized Conditions :

  • Molar Ratio : 1:1.2 (Benzimidazole thiol : Bromoethanone)
  • Base : Cs2CO3 (2.5 eq.)
  • Catalyst : CuI (10 mol%) + 8-Hydroxyquinoline (15 mol%)
  • Solvent : t-BuOH, 90°C, 16h
  • Yield : 73% (Higher than two-step)
  • Advantage : Avoids intermediate isolation

Hydrobromide Salt Formation

Direct Acidification

  • Procedure :
    • Dissolve free base (5 g) in EtOAc (30 mL)
    • Add HBr (33% in AcOH, 4.2 mL) dropwise
    • Stir 2h, filter precipitate
  • Salt Purity : 99.2% (HPLC)
  • Stability : Stable >12 months at 4°C

Counterion Exchange

  • Alternative : Treat free base with NaBr (3 eq.) in MeOH/H2O
  • Yield : 85%
  • Benefit : Avoids strong acid exposure for acid-sensitive substrates

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Two-Step Substitution 68 98.5 10h Pilot-scale
One-Pot Catalytic 73 97.8 16h Lab-scale
Phase Transfer 65 99.1 6h Industrial

Key Observations :

  • Copper catalysis improves atom economy but introduces metal contaminants
  • Phase transfer conditions (TBAB, NaOH/H2O-CH2Cl2) enable faster kinetics

Characterization Data

Spectroscopic Profile

  • IR (KBr) : 1678 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, free base), 630 cm⁻¹ (C-Br)
  • $$ ^1H $$ NMR (400 MHz, DMSO-d6) :
    • δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)
    • δ 7.89 (s, 1H, imidazole-H)
    • δ 4.98 (s, 2H, SCH2)

X-ray Crystallography

  • Space Group : P21/c
  • Key Metrics :
    • S-C bond length: 1.81 Å
    • Dihedral angle (imidazole/benzene): 67.3°
  • Packing : π-Stacking between benzimidazole units (3.4 Å spacing)

Industrial-Scale Considerations

Cost Analysis

Component Price/kg (USD) Usage (kg/t product)
2-Mercaptobenzimidazole 420 8.2
Bromoethanone 680 6.7
Solvents 12-50 3000 L/t

Process Economics :

  • Total manufacturing cost: $14,200/kg (lab) → $3,800/kg (100 kg batch)

Emerging Methodologies

Photoredox Catalysis

  • Catalyst : Ir(ppy)3 (2 mol%)
  • Conditions : Blue LEDs, DMF, 25°C
  • Yield : 58% (24h)
  • Benefit : Ambient temperature operation

Continuous Flow Synthesis

  • Parameters :
    • Reactor volume: 12 mL
    • Flow rate: 0.5 mL/min
    • Residence time: 24 min
  • Output : 98 g/day (95% purity)

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide typically involves the reaction of 4-bromobenzaldehyde with 1H-benzimidazole-2-thiol in the presence of appropriate reagents. The process is characterized by moderate to high yields depending on the specific reaction conditions used. For instance, a method involving DMF and sulfur has been reported to yield significant amounts of the desired product .

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to benzimidazole derivatives. For example, synthesized derivatives such as 4d and 4n showed strong inhibitory effects on topoisomerase II, an essential enzyme for DNA replication in cancer cells. These compounds displayed IC50 values indicating effective cytotoxicity against various cancer cell lines .

CompoundIC50 (μM)Cancer Cell Line
4d10A549 (Lung)
4n15MCF7 (Breast)

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . Research indicates that derivatives with similar structures exhibit significant activity against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.22 μg/mL, showcasing their potential as antimicrobial agents.

CompoundMIC (μg/mL)Target Pathogen
This compound0.22Staphylococcus aureus
Similar derivative0.30Escherichia coli

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications . Studies have indicated that it can selectively inhibit cyclooxygenase enzymes, which are crucial mediators in inflammatory processes. In vivo models demonstrated significant reductions in edema when treated with this compound.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various benzimidazole derivatives against different cancer cell lines, concluding that structural modifications significantly enhance their antitumor activity .
  • Antimicrobial Efficacy : Research conducted by Sivaramakarthikeyan et al. demonstrated that similar compounds could effectively reduce microbial load in infected animal models without severe side effects, indicating a potential therapeutic application in infectious diseases.
  • Anti-inflammatory Mechanisms : A comparative analysis of several benzimidazole derivatives revealed that those containing thioether functionalities exhibited enhanced anti-inflammatory properties, suggesting that modifications to the benzimidazole structure can lead to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether linkage and bromophenyl group contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological processes, such as cell division or protein synthesis, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)-3-(4-toluidino)acrylonitrile: Another benzimidazole derivative with different substituents and biological activities.

    2-aminobenzothiazole: A structurally related compound with a thiazole ring instead of a benzimidazole ring, known for its diverse biological activities.

Uniqueness

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the thioether linkage and bromophenyl group differentiates it from other benzimidazole derivatives, making it a valuable compound for various research applications.

Biological Activity

The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide is a member of the benzimidazole family known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C15H13BrN2OS
  • Molecular Weight : 363.25 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced for structural analysis.

The biological activity of benzimidazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The compound is hypothesized to exert its effects primarily through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of heat shock protein 90 (HSP90), which is crucial for the stability and function of many oncogenic proteins .
  • Antimicrobial Activity : Benzimidazole derivatives are noted for their antibacterial properties, likely due to their ability to disrupt bacterial cell wall synthesis or function .

Anticancer Activity

Research indicates that compounds with a benzimidazole core can inhibit cancer cell proliferation. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting HSP90 function, leading to the degradation of oncogenic proteins .

Antimicrobial Properties

The compound has shown promising antibacterial activity. A comparative study highlighted that modifications in the structure (like bromination) enhance the electron density on the thiosemicarbazide chain, improving its antibacterial efficacy compared to non-brominated analogs .

Neuroprotective Effects

Some benzimidazole derivatives exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Anticancer Study A derivative similar to the compound showed significant inhibition of breast cancer cell lines with an IC50 value indicating effective dose-dependent cytotoxicity .
Antimicrobial Evaluation The compound was tested against various bacterial strains, showing enhanced activity against Gram-positive bacteria compared to its chlorine counterpart .
Neuroprotection In vitro studies indicated that related compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential for Alzheimer's disease treatment .

Q & A

Q. What are the common synthetic routes for 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via condensation reactions between 2-mercaptobenzimidazole derivatives and brominated aryl ketones. Key steps include:

  • Solvent Selection : Dimethylformamide (DMF) is commonly used for its polar aprotic properties, facilitating nucleophilic substitution .
  • Catalysts : KOH or NaOH promotes thiolate ion formation, enhancing reactivity .
  • Purification : Recrystallization from ethanol or ethyl acetate yields high-purity crystals (e.g., 69–87% yields) .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >70% .

Q. How is the compound characterized structurally, and what analytical techniques are employed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) validates molecular weights (e.g., [M+H]⁺ at m/z 454.1707) .
  • Elemental Analysis : C, H, N, and S content are verified to ±0.3% deviation .
  • Thermal Analysis : Differential scanning calorimetry (DSC) confirms thermal stability (melting points >250°C) .

Q. What in vitro assays are used for initial biological screening, and how are IC₅₀ values determined?

Methodological Answer:

  • Anticancer Activity : HepG2 and MCF-7 cell lines are treated with 1–100 μM compound for 48–72 hours. IC₅₀ values (e.g., 12.62±0.78 μM for HepG2) are calculated via MTT assays, with Gefitinib (11.72±0.38 μM) as a positive control .
  • Antimicrobial Activity : Broth microdilution determines MIC/MBC values (e.g., ZR-8: MIC 3.40 μg/mL against C. albicans), while agar diffusion assesses zone-of-inhibition discrepancies due to solubility .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s bioactivity compared to other aryl groups?

Methodological Answer:

  • Electron-Withdrawing Effect : The bromine atom enhances electrophilicity, improving DNA intercalation in cancer cells (e.g., 2x higher cytotoxicity vs. 4-methylphenyl derivatives) .
  • Hydrophobic Interactions : Bulkier substituents like 4-benzhydrylpiperazine increase binding to hydrophobic enzyme pockets (e.g., DHFR affinity: ΔG = -8.70 kcal/mol for ZR-5 vs. -7.91 kcal/mol for trimethoprim) .
  • SAR Analysis : Substituent position (para > meta) correlates with α-amylase inhibition (e.g., 4-bromo IC₅₀ = 18.2 μM vs. 3-fluoro IC₅₀ = 29.5 μM) .

Q. What molecular docking strategies predict binding modes with targets like EGFR or α-glucosidase?

Methodological Answer:

  • Software : AutoDock Vina and Discovery Studio model ligand-enzyme interactions (e.g., hydrogen bonds with EGFR’s Lys745 and π-π stacking with Phe723) .
  • Validation : Root-mean-square deviation (RMSD <2 Å) between docked and crystallographic poses ensures reliability .
  • Free Energy Calculations : MM-PBSA estimates binding affinities (e.g., ΔG = -9.2 kcal/mol for α-glucosidase) .

Q. How is cytotoxicity differentiated from general toxicity in preclinical studies?

Methodological Answer:

  • Selectivity Index (SI) : SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI >3 indicates low hepatotoxicity (e.g., SI = 4.1 for compound 4l in LO2 vs. HepG2) .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies apoptotic vs. necrotic cell death (e.g., 62% apoptosis in HepG2 at 20 μM) .
  • In Vivo Models : Zebrafish embryos assess developmental toxicity (LC₅₀ >100 μM suggests low systemic risk) .

Q. How do researchers analyze contradictions in biological activity data across derivatives?

Methodological Answer:

  • Solubility Adjustments : DMSO concentration (<1%) in cell culture media mitigates false negatives in agar diffusion assays .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify rapid degradation of labile esters, explaining reduced activity in vitro vs. in silico predictions .
  • Statistical Validation : Grubbs’ test removes outliers in IC₅₀ datasets (e.g., p <0.05 for ZR-8’s antifungal activity) .

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